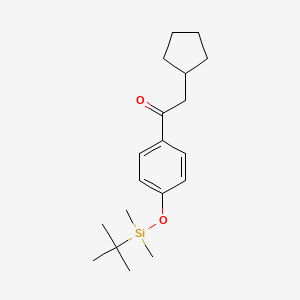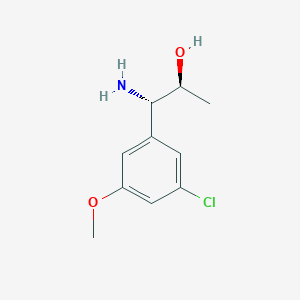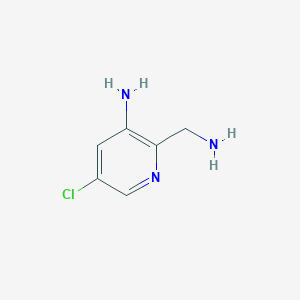
(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.
Hydroxyl Group Introduction: The hydroxyl group is introduced via a reduction reaction, often using reducing agents like sodium borohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods such as HPLC and NMR are used to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted phenols.
科学的研究の応用
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
®-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL: The enantiomer of the compound with different biological activity.
4-(1-AMINO-2-HYDROXYETHYL)-3-BROMOPHENOLHCL: A similar compound with a bromine atom instead of chlorine.
4-(1-AMINO-2-HYDROXYETHYL)-3-FLUOROPHENOLHCL: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
4-[(1S)-1-amino-2-hydroxyethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |
InChIキー |
YMYNFWFRFCTWEX-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)Cl)[C@@H](CO)N |
正規SMILES |
C1=CC(=C(C=C1O)Cl)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)
![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)
![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)


![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)






![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)

